molecular formula C14H18N2O3 B126126 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide CAS No. 145440-90-0

5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide

Cat. No. B126126
M. Wt: 260.29 g/mol
InChI Key: LPVTYAHLKUPWCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide, also known as CTPI-2, is a synthetic compound that has shown potential in scientific research. It belongs to the class of isoxazolecarboxamides, which are known to have various biological activities.

Mechanism Of Action

The mechanism of action of 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the inflammatory response and are overexpressed in various diseases. By inhibiting these enzymes, 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide may reduce inflammation and prevent the progression of certain diseases.

Biochemical And Physiological Effects

5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory bowel disease. 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide has been shown to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

One advantage of using 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide in lab experiments is its specificity. 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide has been shown to selectively inhibit COX-2 and LOX, which are overexpressed in certain diseases. This specificity may reduce the risk of side effects and improve the efficacy of the treatment. However, one limitation of using 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide in lab experiments is its low solubility in water, which may limit its use in certain assays.

Future Directions

There are several future directions for the study of 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide. One direction is to further investigate its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, further optimization of the synthesis method may improve the yield and purity of 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide, making it more accessible for scientific research.

Synthesis Methods

The synthesis of 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide involves a multistep process, which includes the reaction of 2,4,6-trimethylphenyl isocyanate with hydroxylamine hydrochloride to form 3-(2,4,6-trimethylphenyl)isoxazolidine-5-carboxamide. This intermediate is then treated with sodium hydroxide to form the final product, 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide. The synthesis of 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide has been optimized to produce high yields and purity.

Scientific Research Applications

5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide has been studied for its potential application in various scientific research areas. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory bowel disease. 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide has been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells.

properties

CAS RN

145440-90-0

Product Name

5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide

Molecular Formula

C14H18N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

5-(hydroxymethyl)-N-(2,4,6-trimethylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C14H16N2O3/c1-8-4-9(2)13(10(3)5-8)15-14(18)12-6-11(7-17)19-16-12/h4-6,17H,7H2,1-3H3,(H,15,18)

InChI Key

LPVTYAHLKUPWCH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=NOC(=C2)CO)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=NOC(=C2)CO)C

synonyms

5-(hydroxymethyl)-N-(2,4,6-trimethylphenyl)oxazole-3-carboxamide

Origin of Product

United States

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